3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
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Overview
Description
3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
The synthesis of 3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthylamine with 2,4,5-trimethoxybenzaldehyde to form the Schiff base, followed by cyclization with hydrazine and subsequent acylation to yield the final product. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, especially at the positions ortho and para to the amino group. Common reagents include halogens and nitrating agents.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form various heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been investigated for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, it is being explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
When compared to other naphthalene derivatives, 3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Known for its applications in medicinal chemistry and material science.
3-naphthalen-2-yl-acrylic acid ethyl ester: Used in the synthesis of various organic compounds and materials.
3-naphthalen-2-yl-L-alanine: Studied for its potential biological activities and applications in drug development.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, making each unique in its own right.
Properties
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-13-23(32-3)22(31-2)11-18(21)14-25-28-24(29)20-12-19(26-27-20)17-9-8-15-6-4-5-7-16(15)10-17/h4-14H,1-3H3,(H,26,27)(H,28,29)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWAXDRFBACSAE-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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